

Application Notes and Protocols: Diallyldimethylammonium Chloride (Polyquaternium-6) in Personal Care

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Compound of Interest

Compound Name: *Diallyldimethylammonium chloride*

Cat. No.: *B052080*

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Introduction

Diallyldimethylammonium chloride (DADMAC) is a cationic monomer that, upon polymerization, forms Polyquaternium-6 (PQ-6), a highly versatile and functional polymer for the personal care industry.[1] PQ-6 is a strong polyelectrolyte, meaning it remains fully ionized and cationic in aqueous solutions, independent of pH.[1] Its positive charge allows it to electrostatically bond with the negatively charged surfaces of hair and skin, providing substantive conditioning effects that resist rinse-off.[2]

This document provides detailed application notes for incorporating Polyquaternium-6 into personal care formulations and outlines key experimental protocols for evaluating its performance and safety. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Polyquaternium-6 is safe for use in cosmetics at current practices of use and concentration.[3][4]

Application Notes

Polyquaternium-6 functions primarily as a conditioning agent, antistatic agent, and film former.[5][6]

Hair Care Applications

In hair care, PQ-6 is widely used in shampoos, conditioners, hair treatments, bleaches, dyes, and styling products.^[5] Its primary benefits include:

- **Enhanced Conditioning:** It forms a smooth, protective film on the hair shaft, which reduces frizz, smoothens cuticles, and imparts a soft, silky feel.^[2]
- **Improved Combability:** By reducing inter-fiber friction, it significantly improves both wet and dry combing, which helps to prevent hair breakage.^{[2][7]}
- **Static Reduction:** Its cationic nature neutralizes static charges, minimizing "flyaways" and making hair more manageable.^[6]
- **Foam Enhancement:** In cleansing systems, it can contribute to a richer, more stable foam and may reduce the irritation potential of anionic surfactants.^[8]

Skin Care Applications

In skin care products like body washes, liquid soaps, shaving creams, and lotions, PQ-6 provides:

- **Improved Skin Feel:** It imparts a smooth, velvety, and non-greasy after-feel, reducing the feeling of tightness often associated with cleansing products.^[9]
- **Moisturization:** The protective film can help reduce transepidermal water loss (TEWL), contributing to skin hydration.^[2]
- **Enhanced Spreadability:** It can improve the slip and application aesthetics of creams and lotions.^[2]

Formulation Guidelines

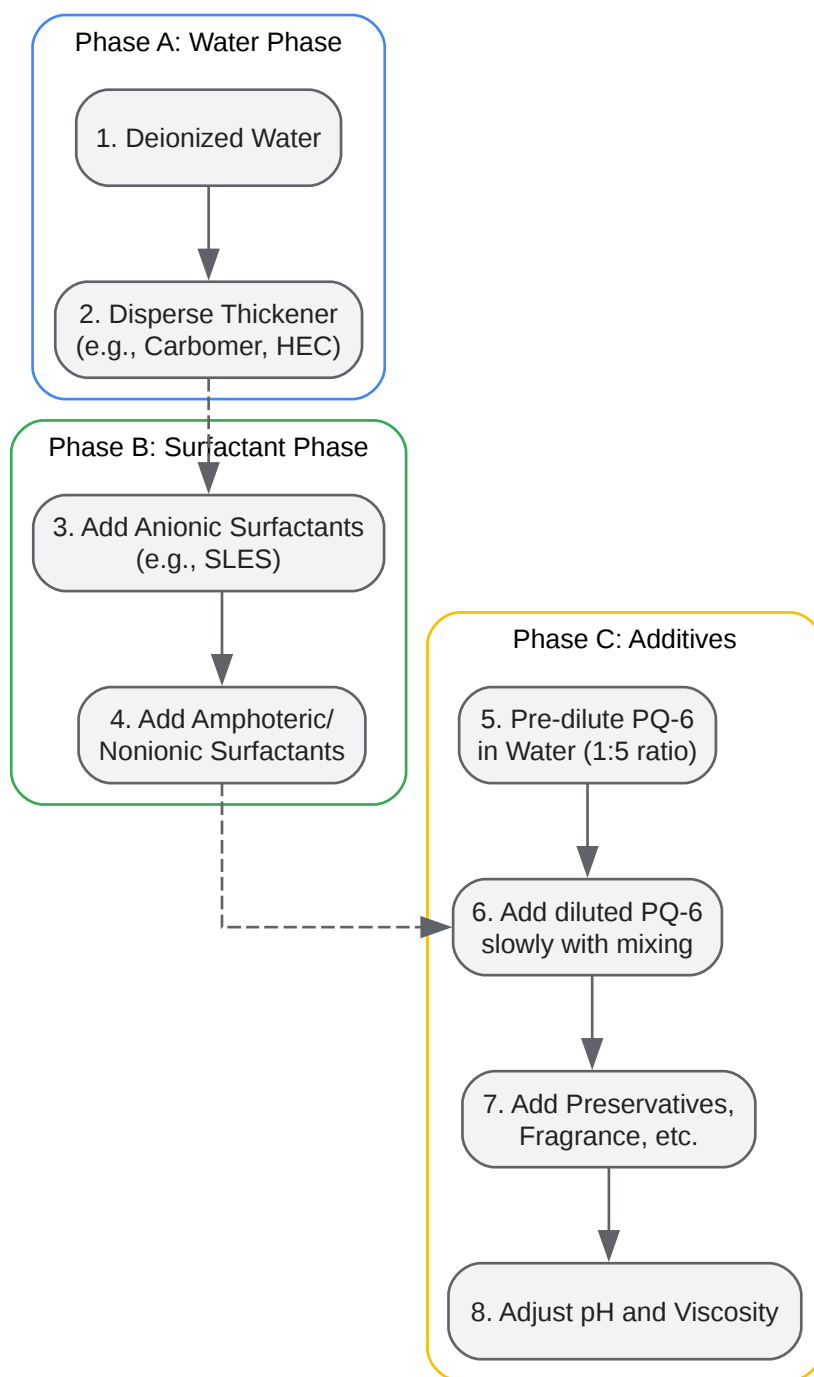
Successful incorporation of Polyquaternium-6 requires careful consideration of its cationic nature.

Table 1: Formulation Parameters for Polyquaternium-6

Parameter	Guideline	Source(s)
Typical Use Level (Active)	0.2% - 1.2% w/w	[1] [7]
Concentration in Formulations	Up to 1.2% in leave-on products; up to 3.0% in rinse-off products.	[4] [10]
pH Stability	Stable over a wide pH range.	
Compatibility	Forms strong complexes with anionic surfactants and polymers.	[1] [7]

Processing Recommendations: Due to its high cationic charge density, PQ-6 can form insoluble precipitates if combined directly with concentrated anionic ingredients.[\[1\]](#)[\[7\]](#) To prevent this:

- Use Co-surfactants: Formulate with amphoteric, betaine, or nonionic secondary surfactants to help solubilize the PQ-6/anionic surfactant complex.[\[1\]](#)[\[7\]](#)
- Order of Addition: It is preferable to add PQ-6 after all other surfactants and polymers have been fully dissolved in the water phase.
- Pre-dilution: Pre-dilute the PQ-6 solution with 5-10 times its weight in water before slowly adding it to the main vessel under agitation.



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Figure 1. Recommended workflow for incorporating Polyquaternium-6 into a surfactant-based formulation.

Performance Evaluation Protocols

Protocol 1: Hair Conditioning Efficacy - Instrumental Combing

This protocol measures the reduction in combing forces on hair tresses, providing an objective measure of conditioning and detangling.

Methodology:

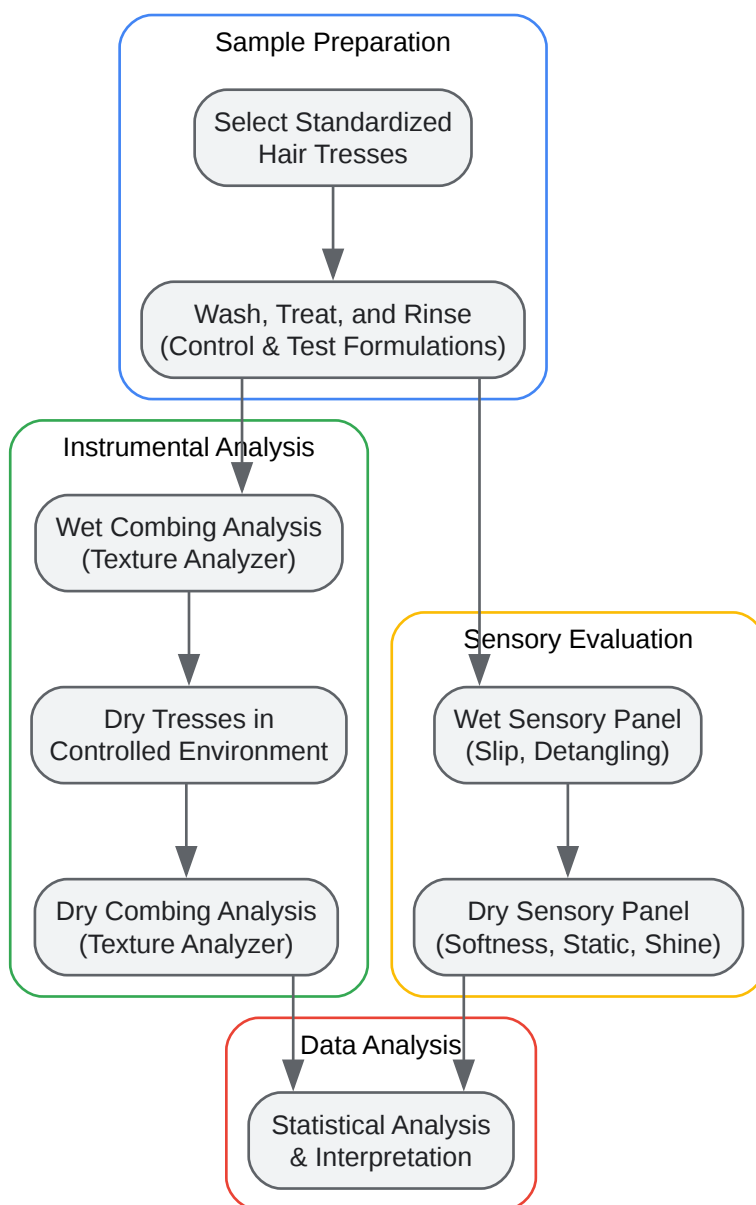
- **Tress Preparation:** Use standardized bleached or virgin human hair tresses (approx. 2-3g, 20cm length). Baseline combing forces for each tress should be measured before treatment.
- **Washing & Treatment:**
 - Wet a tress under controlled water temperature ($\sim 38^{\circ}\text{C}$) for 30 seconds.
 - Apply 0.5 mL of a control shampoo (without PQ-6) and lather for 30 seconds. Rinse for 30 seconds.
 - Apply 0.5 g of the test conditioner (or 2-in-1 shampoo) containing PQ-6. Distribute through the tress for 60 seconds.
 - Rinse the tress for 60 seconds.
 - Gently squeeze out excess water and hang the tress to dry in a controlled environment (e.g., 22°C , 50% RH).
- **Instrumentation:** Use a texture analyzer equipped with a hair combing rig.
- **Wet Combing Analysis:** Immediately after rinsing and gently removing excess water, comb the tress 10 times. Record the average peak combing force (N) and total combing work (N·mm).
- **Dry Combing Analysis:** After the tress has equilibrated in the controlled environment for at least 12 hours, repeat the combing analysis.
- **Data Analysis:** Calculate the percent reduction in combing force and work for the test formulation compared to a negative control (placebo formulation) and/or untreated hair.

Protocol 2: Hair Conditioning Efficacy - Expert Sensory Panel

This protocol provides qualitative and quantitative data on the sensory attributes of hair treated with PQ-6 formulations.

Methodology:

- Panelist Training: Use a panel of 8-10 trained evaluators who are calibrated on standardized scales for hair attributes.[\[11\]](#)
- Tress Preparation: Prepare tresses as described in Protocol 1. Treatments should be blinded (coded) to prevent bias. A "half-head" method on mannequins or live models can also be used for direct comparison.[\[12\]](#)[\[13\]](#)
- Evaluation: Panelists evaluate both wet and dry tresses, rating various attributes on a defined scale (e.g., 1-10).
 - Wet Attributes: Ease of detangling, slip/lubricity, smoothness.[\[13\]](#)
 - Dry Attributes: Ease of combing, smoothness, softness, static/flyaway control, shine/luster.[\[13\]](#)
- Data Analysis: Use statistical analysis (e.g., ANOVA, t-tests) to determine significant differences between the test formulation and controls for each attribute.



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Figure 2. Integrated workflow for evaluating hair conditioning performance.

Safety Evaluation Protocols & Data

Modern safety assessment prioritizes in vitro methods to reduce and replace animal testing. The following protocols are based on validated OECD Test Guidelines.

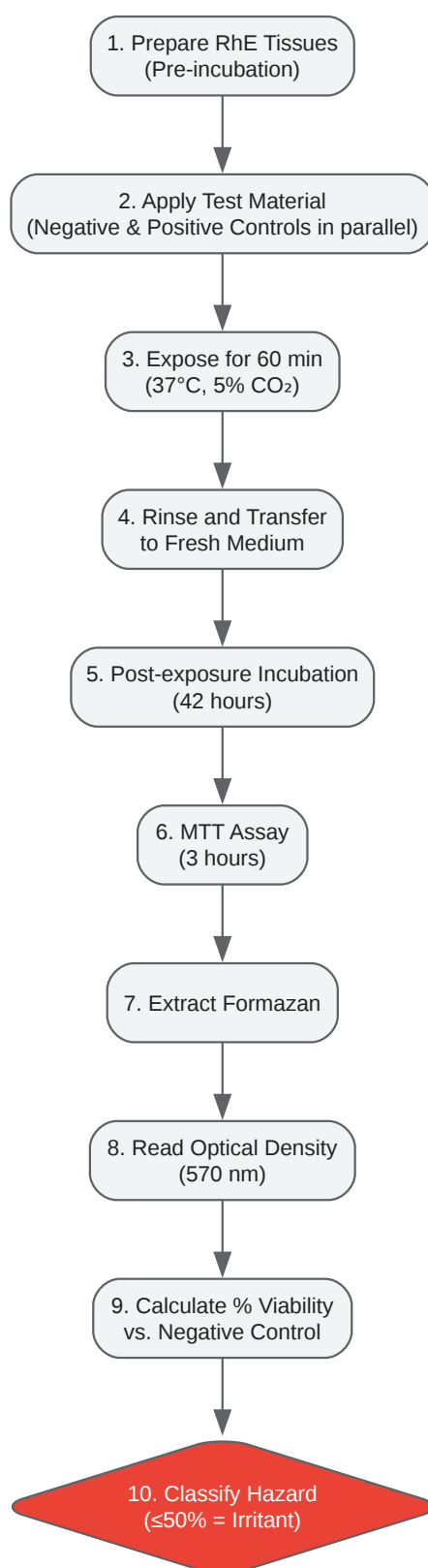
Protocol 3: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Model (OECD TG 439)

This test identifies chemicals that induce reversible skin damage (irritants) according to the UN GHS Category 2 classification system.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Methodology:

- **Model:** Use a commercially available, validated Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).[\[17\]](#)[\[18\]](#) The tissue consists of non-transformed human keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.
[\[16\]](#)
- **Preparation:** Pre-incubate the RhE tissues in the provided culture medium.
- **Application:**
 - Apply the test material topically to triplicate tissues (e.g., 25-30 µL for liquids, 25 mg for solids).
 - Use a negative control (e.g., sterile PBS or water) and a positive control (e.g., 5% Sodium Dodecyl Sulfate solution).
- **Exposure & Incubation:** Incubate the dosed tissues for 60 minutes at 37°C, 5% CO₂.
- **Rinsing & Post-Incubation:** Thoroughly rinse the test material from the tissue surface with PBS. Submerge the tissues in fresh culture medium and incubate for a recovery period of 42 hours.
- **Viability Assessment (MTT Assay):**
 - Transfer tissues to a 24-well plate containing MTT medium (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at ~1 mg/mL.
 - Incubate for 3 hours. Viable cells will reduce the yellow MTT to a blue formazan precipitate.

- Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
- Data Analysis: Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (~570 nm). Calculate the percent viability of each tissue relative to the negative control.
- Classification: A test material is identified as a skin irritant (UN GHS Category 2) if the mean tissue viability of the three replicate tissues is less than or equal to 50%.[\[17\]](#)



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Figure 3. Experimental workflow for the *in vitro* Skin Irritation Test (OECD TG 439).

Protocol 4: In Vitro Eye Irritation - Reconstructed human Cornea-like Epithelium (RhCE) Model (OECD TG 492)

This test is used as an initial screening step to identify chemicals that do not require classification for eye irritation or serious eye damage.[19][20] The procedure is similar to the skin irritation test, using a corneal model (e.g., EpiOcular™).[21] If the mean tissue viability is greater than 60%, the material is considered a non-irritant (UN GHS No Category).[22] Results below this threshold indicate irritation potential and may require further testing with other methods (e.g., OECD TG 437 BCOP) to fully characterize the hazard.

Toxicological Data Summary

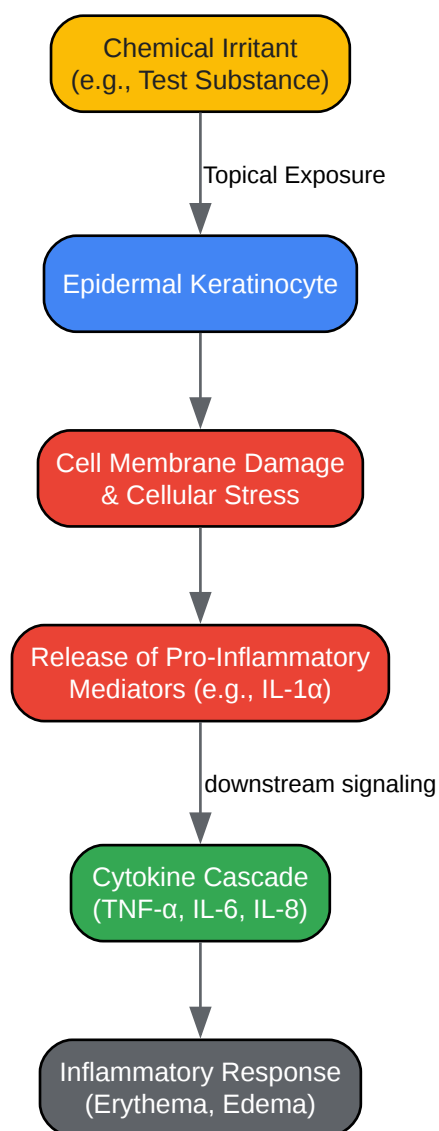
The following table summarizes key safety data for Polyquaternium-6.

Table 2: Summary of Toxicological Endpoints for Polyquaternium-6

Endpoint	Species	Test / Method	Result	Classification	Source(s)
Acute Oral Toxicity	Rat	LD ₅₀	3.0 g/kg	Low Toxicity	[10]
Mouse	LD ₅₀	1.72 g/kg	Low Toxicity	[10]	
Acute Dermal Toxicity	Rabbit	LD ₅₀	>21.5 g/kg	Non-toxic	[4]
Skin Irritation	Rabbit	Dermal Application (24h)	Slight to severe erythema observed in some studies; non-irritating in others.	Variable	[10]
Human	Repeated Insult Patch Test	Negative	Non-irritating / Non-sensitizing	[4]	
Eye Irritation	Rabbit	Ocular Instillation (42% aq.)	Transient, slight ocular irritation	Mild Irritant	[4][10]
Genotoxicity	S. typhimurium	Ames Test	Negative	Not genotoxic	[4][10]

Irritation Signaling Pathway

Chemical irritants can compromise the integrity of keratinocytes in the epidermis. This cellular stress leads to the release of pre-formed pro-inflammatory mediators, such as Interleukin-1 alpha (IL-1 α), which initiates a cytokine cascade, attracting immune cells and resulting in the visible signs of inflammation (redness, swelling).[23][24] In vitro assays like OECD TG 439 measure the initial cytotoxic event, which is the predictive trigger for the entire inflammatory response.



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Figure 4. Simplified signaling pathway for chemically-induced skin irritation.

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